4-Methylumbelliferyl phosphate

Enzyme Immunoassay HIV Detection Sensitivity Comparison

4-Methylumbelliferyl phosphate (4-MUP) is the superior fluorogenic substrate for alkaline and acid phosphatase detection, delivering 8–13× higher sensitivity than p-nitrophenyl phosphate (pNPP) and a 5 pM limit of detection—unattainable with colorimetric alternatives. Its non-fluorescent parent structure ensures exceptionally low background, outperforming DiFMUP in signal-to-noise ratio for in-gel activity assays. For ELISA, blotting, and low-abundance biomarker workflows, 4-MUP enables faster signal development (~5 min) with ~10-fold greater sensitivity than BCIP/NBT. Procure 4-MUP to upgrade assay robustness, maximize linear dynamic range, and achieve quantitation at trace levels.

Molecular Formula C10H9O6P
Molecular Weight 256.15 g/mol
CAS No. 3368-04-5
Cat. No. B160302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl phosphate
CAS3368-04-5
Synonyms7-hydroxy-4-Methylcoumarin Phosphate; 4-Methylumbelliferone Phosphate; 4-MUP; 4-MU Phosphate
Molecular FormulaC10H9O6P
Molecular Weight256.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O
InChIInChI=1S/C10H9O6P/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14/h2-5H,1H3,(H2,12,13,14)
InChIKeyBCHIXGBGRHLSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylumbelliferyl Phosphate (4-MUP) CAS 3368-04-5: A High-Sensitivity Fluorogenic Phosphatase Substrate for Quantitative Assays


4-Methylumbelliferyl phosphate (4-MUP, CAS 3368-04-5) is a fluorogenic substrate for alkaline and acid phosphatases. Upon enzymatic hydrolysis, it releases the highly fluorescent product 4-methylumbelliferone (4-MU), which exhibits excitation/emission maxima at ~360/449 nm . As a member of the umbelliferone-based class, 4-MUP is widely used in ELISA, in-gel activity assays, and kinetic studies [1]. Its non-fluorescent parent structure ensures a low background signal, enabling sensitive, quantitative detection of phosphatase activity.

4-Methylumbelliferyl Phosphate (4-MUP) Procurement: Why Substitution with Other Phosphatase Substrates Compromises Assay Performance


Substituting 4-MUP with other phosphatase substrates like p-nitrophenyl phosphate (pNPP), BCIP/NBT, or even the related fluorogenic compound 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) can lead to significant and quantifiable losses in assay sensitivity, linear range, and signal-to-noise ratios [1]. The choice of substrate dictates the detection modality (fluorometric vs. colorimetric), the achievable limit of detection, and compatibility with specific pH environments. This guide presents the critical, data-backed differentiators that justify the specific selection and procurement of 4-MUP for applications where high sensitivity and low background are paramount.

4-Methylumbelliferyl Phosphate (4-MUP) Quantitative Evidence Guide: Head-to-Head Performance Data for Informed Procurement


4-MUP vs. p-Nitrophenyl Phosphate (pNPP) in Enzyme Immunoassays: A 8-13x Sensitivity Advantage

In head-to-head enzyme immunoassays for the detection of antibodies to human immunodeficiency viruses (HIV), 4-MUP exhibited a significantly higher sensitivity compared to the widely used chromogenic substrate p-nitrophenyl phosphate (pNPP). Quantitative analysis shows that 4-MUP is 8-13 times more sensitive than pNPP, and 7 times more sensitive than phenolphthalein monophosphate . This difference translates directly to a lower limit of detection and a more robust assay signal.

Enzyme Immunoassay HIV Detection Sensitivity Comparison

4-MUP vs. 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP): Lower Background Fluorescence for In-Gel Phosphatase Assays

In a direct comparison for an in-gel protein phosphatase assay, both 4-MUP and its fluorinated derivative DiFMUP were viable substrates. However, 4-MUP was found to exhibit 'lower background fluorescence' than DiFMUP under identical experimental conditions [1]. This lower background translates to an improved signal-to-noise ratio, which is critical for detecting bands of low-intensity phosphatase activity following polyacrylamide gel electrophoresis.

In-Gel Assay Background Fluorescence Protein Phosphatase

4-MUP vs. 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) for Acid Phosphatase: A 10-Fold Signal Deficit at pH 5.0

When assaying acid phosphatase activity at its preferred pH of 5.0, the fluorinated derivative DiFMUP yields fluorescence signals that are more than 10-fold higher than those of 4-MUP [1]. This is attributed to the lower pKa of DiFMUP's fluorophore, which allows for maximum fluorescence at a lower pH compared to 4-MUP. However, for applications at neutral to alkaline pH (e.g., pH 7-10), 4-MUP remains highly effective and is a suitable choice, with its performance at alkaline pH being comparable to DiFMUP [1].

Acid Phosphatase pH Optimization Continuous Assay

4-MUP vs. BCIP/NBT Chromogenic Substrate: An Order of Magnitude Improvement in Detection Sensitivity and Speed

In the context of detecting biotin-labeled DNA probes, the fluorometric assay using 4-MUP as a substrate for alkaline phosphatase was found to be approximately one order of magnitude (10x) more sensitive than the conventional chromogenic BCIP/NBT system [1]. Furthermore, the time required for signal development was dramatically reduced to only about five minutes for the 4-MUP-based assay, compared to the longer incubation times typically needed for BCIP/NBT [1].

DNA Probe Detection Sensitivity BCIP/NBT

4-MUP Enables an Ultra-Low Detection Limit of 5 pM for Alkaline Phosphatase in Natural Waters

A fluorometric method utilizing 4-MUP as a substrate for alkaline phosphatase in natural water samples achieved an exceptional detection limit of 5 pM [1]. The calibration curve was linear up to a concentration of 3 μM [1]. This performance far exceeds the capabilities of comparable spectrophotometric methods using chromogenic substrates like pNPP, which typically have detection limits in the nanomolar to micromolar range.

Environmental Monitoring Alkaline Phosphatase Limit of Detection

Optimized Application Scenarios for 4-Methylumbelliferyl Phosphate (4-MUP) Based on Verified Differential Performance


High-Sensitivity ELISA and Immunoassay Development

When developing enzyme-linked immunosorbent assays (ELISAs) requiring maximal sensitivity for detecting low-abundance analytes or early-stage disease biomarkers. The 8-13x sensitivity advantage over p-nitrophenyl phosphate makes 4-MUP the preferred substrate for achieving lower limits of detection and improving assay robustness. This is particularly relevant for infectious disease diagnostics (e.g., HIV) and pharmaceutical research where quantifying trace amounts of a target is critical.

Trace-Level Phosphatase Detection in Environmental and Clinical Samples

For applications where phosphatase activity is expected to be extremely low, such as in natural water monitoring [1] or the analysis of clinical samples with low enzyme titers. The demonstrated 5 pM limit of detection [1] for alkaline phosphatase using 4-MUP enables quantitation that is simply not feasible with standard colorimetric methods like pNPP. This allows for precise measurements in fields like oceanography, limnology, and clinical diagnostics.

In-Gel Phosphatase Activity Assays Requiring High Signal-to-Noise

When performing non-denaturing or SDS-PAGE in-gel activity assays to identify and characterize phosphatases from crude cell lysates or purified fractions. The lower background fluorescence of 4-MUP compared to DiFMUP [2] provides a superior signal-to-noise ratio, enabling the clear visualization of phosphatase bands, especially those with low activity. This makes it an ideal substrate for phosphoproteomics and basic enzymology research.

Rapid DNA Probe Detection Assays

In molecular biology applications involving the detection of biotinylated DNA probes, 4-MUP offers a significant upgrade over traditional BCIP/NBT staining. Its ~10-fold higher sensitivity and rapid, five-minute signal development time [3] facilitate faster experimental workflows and improve the detection of low-copy nucleic acid targets, making it a valuable tool for blotting and hybridization assays.

Technical Documentation Hub

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